Scientific Field: Organic Chemistry
Summary of the Application: Cyclohexanecarbonitrile is used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It’s also used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile .
Results or Outcomes: The use of cyclohexanecarbonitrile in these reactions likely contributes to the formation of new carbon-carbon bonds, which is a key step in many organic synthesis processes .
Scientific Field: Green Chemistry
Summary of the Application: Cyclohexanecarbonitrile is used in green chemistry, specifically in the development of new one-pot methods for its preparation . These methods aim to reduce the environmental impact of chemical synthesis .
Results or Outcomes: The development of one-pot methods for the preparation of cyclohexanecarbonitrile likely contributes to the reduction of waste and energy consumption in chemical synthesis processes .
Scientific Field: Catalysis
Summary of the Application: Cyclohexanecarbonitrile is used in catalyst research.
Results or Outcomes: The use of catalysts in the synthesis of cyclohexanecarbonitrile likely contributes to the reduction of waste and energy consumption in chemical synthesis processes .
Summary of the Application: Cyclohexanecarbonitrile is used in the one-step preparation of cyclohexanone oxime from cyclohexane and ammonium acetate .
Results or Outcomes: In this application, 13.6% cyclohexane conversion and 51% cyclohexanone oxime selectivity are achieved .
Cyclohexanecarbonitrile, also known as 1-cyanocyclohexane, is an organic compound with the molecular formula . It features a nitrile functional group attached to a cyclohexane ring. This compound is characterized by its colorless liquid form and has a boiling point of approximately 172 °C. Cyclohexanecarbonitrile is recognized for its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Cyclohexanecarbonitrile serves multiple purposes in various fields:
Studies on the interactions of cyclohexanecarbonitrile primarily focus on its reactivity with other chemical species. For instance, its behavior in radical polymerization processes has been investigated due to its role as a radical initiator when combined with other compounds like azobisisobutyronitrile . Additionally, thermal stability assessments have highlighted potential hazards associated with its decomposition under certain conditions .
Cyclohexanecarbonitrile shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Hydroxycyclohexanecarbonitrile | C7H11NO | Contains a hydroxyl group; more polar than cyclohexanecarbonitrile. |
| 1,1'-Azobis(cyclohexanecarbonitrile) | C12H22N4 | A radical initiator used in polymerization processes; more complex structure. |
| Cyclopentanecarbonitrile | C6H11N | Similar structure but with a five-membered ring; different physical properties. |
| Benzonitrile | C7H5N | An aromatic nitrile; used extensively in organic synthesis but has different reactivity patterns. |
Cyclohexanecarbonitrile stands out due to its unique combination of a saturated cyclic structure and a nitrile functional group, which influences its reactivity and applications. Its ability to act as both a nucleophile and an electrophile allows it to participate in diverse
The hydrocyanation of cyclohexene represents a foundational method for cyclohexanecarbonitrile synthesis, employing hydrogen cyanide (HCN) under catalytic conditions. This reaction proceeds through a radical mechanism initiated by light or peroxides, where HCN adds across the double bond of cyclohexene to form the nitrile product. Industrial-scale implementations typically utilize nickel-based catalysts to enhance regioselectivity and yield, achieving conversions exceeding 85% under optimized temperature (80–120°C) and pressure (1–3 atm) conditions [1]. A notable limitation of this method lies in handling volatile HCN, necessitating specialized equipment for safe operation. Comparative studies demonstrate that cyclohexene hydrocyanation offers superior atom economy (92%) compared to alternative routes, though byproduct formation from cyclohexane oxidation remains a challenge [1] [5].
Cyclohexanone oxime dehydration constitutes another classical pathway, where acid catalysts like phosphorus pentachloride facilitate the elimination of water. The reaction mechanism involves protonation of the oxime hydroxyl group, followed by concerted elimination to form the nitrile and water. Recent electrochemical innovations have revitalized this approach, enabling one-pot oxime synthesis and dehydration using aqueous nitrate as the nitrogen source. Zinc-copper alloy electrocatalysts (Zn93Cu7) achieve 97% cyclohexanecarbonitrile yield at 100 mA/cm2 current density by mediating nitrate reduction to hydroxylamine intermediates, which subsequently condense with cyclohexanone [4]. This hybrid electrochemical-chemical process operates under ambient conditions, contrasting sharply with traditional methods requiring elevated temperatures (80–100°C) and stoichiometric acid consumption [4] [5].
Adaptations of the Strecker synthesis enable cyclohexanecarbonitrile production from cyclohexanone via imine intermediates. The reaction sequence involves:
Magnetic nanocatalysts (OT@Si@SPIONs) have enhanced this methodology through heterogeneous catalysis, achieving 92% yield with only 5 mg catalyst loading. The nanostructured surface facilitates simultaneous imine formation and trimethylsilyl cyanide (TMSCN) nucleophilic addition, bypassing intermediate isolation steps [3]. Kinetic profiling reveals rate-determining C–N bond formation during the nucleophilic attack phase, with activation energies reduced by 15–20 kJ/mol compared to homogeneous catalysts [3] [5].
Integrated one-pot systems combine multiple synthetic steps into single reactors, significantly improving process efficiency. A prototypical system employs sodium hypochlorite (NaClO) as both oxidizing agent and reaction medium, converting cyclohexanone to cyclohexanecarbonitrile in 92% yield through sequential hydrazinecarboxylate formation and oxidative dehydrogenation [1]. Green chemistry metrics for this approach demonstrate:
| Metric | Procedure 1 (NaClO) | Procedure 2 (H2O2) |
|---|---|---|
| Atom Economy (%) | 84 | 82 |
| E-Factor | 0.18 | 0.22 |
| Process Mass Intensity | 1.24 | 1.31 |
Notably, air oxidation variants achieve comparable yields (89–91%) while eliminating hazardous oxidant waste streams [1].
Enzymatic catalysis using aldoxime dehydratases (Oxds) has emerged as a cyanide-free alternative, particularly for chiral nitrile synthesis. The OxdAsp enzyme from Aspergillus ibericus converts cyclohexanone aldoxime to cyclohexanecarbonitrile with 98% conversion at 40°C, exhibiting a space-time yield of 7.56 g/L/h [2]. Immobilization techniques on chitosan supports enhance enzyme stability, enabling 15 reaction cycles with <5% activity loss. Computational docking studies reveal a conserved catalytic triad (His320, Asp267, Glu432) responsible for oxime binding and dehydration [2] [4].
Sustainable synthesis paradigms emphasize solvent recycling and renewable energy integration. The electrochemical route developed by Zhao et al. exemplifies this trend, coupling nitrate reduction with cyclohexanone condensation in aqueous media. Using solar-driven electrolysis cells, this method achieves 27% Faradaic efficiency while operating at neutral pH and ambient pressure [4]. Life cycle assessments indicate 62% reduction in carbon footprint compared to conventional hydrocyanation processes, primarily through elimination of HCN synthesis steps [4] [5].
Density functional theory (DFT) calculations of hydrocyanation transition states identify a planar sp2-hybridized carbon intermediate during HCN addition. The energy barrier for this step (ΔG‡ = 98 kJ/mol) decreases to 85 kJ/mol with nickel catalysis due to d-orbital stabilization of the transition state [1] [5]. For enzymatic dehydration, molecular dynamics simulations show OxdAsp induces substrate strain through π-π interactions with Phe156, lowering the activation energy for dehydration by 22 kJ/mol versus uncatalyzed reactions [2].
Pseudo-first-order kinetics govern both hydrocyanation (k = 0.45 min-1) and electrochemical (k = 1.12 min-1) routes. Arrhenius analysis reveals distinct activation parameters:
| Parameter | Hydrocyanation | Electrochemical |
|---|---|---|
| Ea (kJ/mol) | 72.3 | 54.8 |
| ln(A) (s-1) | 18.9 | 21.4 |
Isotope effect studies (kH/kD = 2.1) confirm proton transfer participates in the rate-determining step of oxime dehydration routes [4] [5].
15N tracing experiments in Strecker syntheses demonstrate 93% nitrogen incorporation from ammonium chloride precursors. Conversely, electrochemical methods show 67% 15N enrichment when using labeled nitrate, indicating partial nitrogen loss during the NO3- → NH2OH conversion step [3] [4]. These findings underscore the importance of catalyst design in maximizing nitrogen utilization efficiency.
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